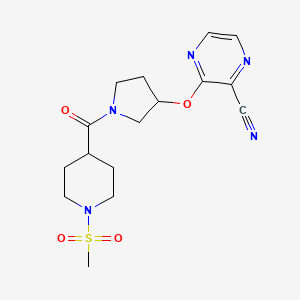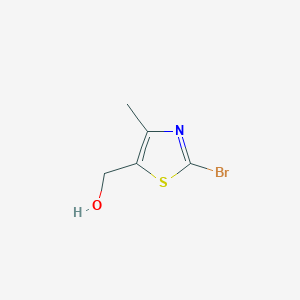
2-(2,6-Difluorophenyl)azetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,6-Difluorophenyl)azetidine;hydrochloride” is a chemical compound with the CAS Number: 2567502-38-7 . It has a molecular weight of 205.63 . The IUPAC name for this compound is 2-(2,6-difluorophenyl)azetidine hydrochloride .
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The InChI code for “2-(2,6-Difluorophenyl)azetidine;hydrochloride” is 1S/C9H9F2N.ClH/c10-6-2-1-3-7(11)9(6)8-4-5-12-8;/h1-3,8,12H,4-5H2;1H . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This provides a highly attractive entry to bond functionalization by N–C bond cleavage .Scientific Research Applications
Building Blocks for Polyamines
Azetidines, such as 2-(2,6-Difluorophenyl)azetidine;hydrochloride, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of azetidines can be used in the development of antibacterial and antimicrobial coatings . This could be particularly useful in healthcare settings to prevent the spread of infections.
CO2 Adsorption
These polymers can also be used for CO2 adsorption . This could be beneficial in industries where there is a need to capture and store carbon dioxide to reduce greenhouse gas emissions.
Chelation and Materials Templating
The polymers derived from azetidines can be used for chelation and materials templating . This could be useful in a variety of industries, including manufacturing and environmental remediation.
Non-viral Gene Transfection
Another interesting application of these polymers is in non-viral gene transfection . This could potentially be used in gene therapy, a type of medical treatment that involves altering the genes inside your body’s cells to treat or stop disease.
Synthesis of Functionalized Azetidines
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges .
Safety and Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products . Thus, it is not surprising that the chemistry of azetidines has attracted major attention in organic synthesis . Among the most important developments in the last years are: invention of new [2+2] cycloaddition reactions for azetidine synthesis; applications of metalated azetidines; practical C(sp3)–H functionalization; facile opening with carbon nucleophiles; application of azetidines in polymer synthesis .
properties
IUPAC Name |
2-(2,6-difluorophenyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-6-2-1-3-7(11)9(6)8-4-5-12-8;/h1-3,8,12H,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMSDPJYYNXPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=C(C=CC=C2F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751770.png)






![Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2751785.png)

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2751787.png)
![N-[(3-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751788.png)
![3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2751789.png)